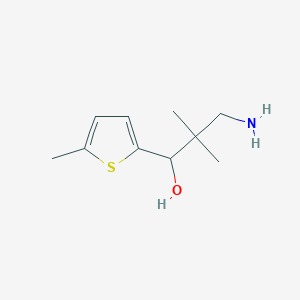

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC17659012

Molecular Formula: C10H17NOS

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NOS |

|---|---|

| Molecular Weight | 199.32 g/mol |

| IUPAC Name | 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |

| Standard InChI Key | OSJCGZBARMFGSV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C(C(C)(C)CN)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is CHNOS, with a molecular weight of 199.32 g/mol. Its IUPAC name reflects the substitution pattern: the hydroxyl group is attached to the propan-1-ol backbone, which bears two methyl groups at the 2-position and an amino group at the 3-position. The thiophene ring is substituted with a methyl group at the 5-position, distinguishing it from analogs such as 3-amino-2,2-dimethyl-1-(3-methylthiophen-2-yl)propan-1-ol (PubChem CID: 79138701) .

Key Structural Features:

-

Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position and a methyl group at the 5-position.

-

Hydroxyl Group: Positioned at the terminal carbon of the propanol chain.

-

Amino Group: Located at the 3-position of the propane backbone, enabling hydrogen bonding and basicity.

-

Steric Hindrance: The 2,2-dimethyl configuration introduces steric effects that influence reactivity and conformation.

Synthesis and Optimization Strategies

While no direct synthesis route for 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is documented, analogous compounds provide insight into plausible methodologies. For example, the synthesis of 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol involves Grignard reactions followed by amination and hydroxylation steps. A hypothetical route for the target compound could involve:

-

Thiophene Functionalization:

Introduction of the methyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions. -

Propanol Backbone Assembly:

-

Step 1: Reaction of 5-methylthiophene-2-carbaldehyde with a Grignard reagent (e.g., (CH)CHMgBr) to form a secondary alcohol.

-

Step 2: Reductive amination or nucleophilic substitution to introduce the amino group.

-

Critical Parameters:

-

Solvent Selection: Protic solvents like 2-propanol or water are preferred for diastereomeric salt formation in chiral resolutions .

-

Catalysis: Transition-metal catalysts (e.g., Pd, Ni) may enhance regioselectivity in thiophene functionalization .

Physicochemical Properties

Data extrapolated from structurally related compounds suggest the following properties:

The low LogP value indicates moderate hydrophilicity, likely due to the hydroxyl and amino groups. The flash point is estimated at 62–70°C, necessitating cautious handling under high-temperature conditions .

Reactivity and Functional Group Interactions

The compound’s reactivity is governed by its functional groups:

Amino Group

-

Basicity: The primary amine (pKa ~10–11) can participate in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .

-

Nucleophilic Substitution: Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

Hydroxyl Group

-

Hydrogen Bonding: Enhances solubility and influences crystal packing.

-

Oxidation: Susceptible to oxidation to ketones under strong oxidizing conditions.

Thiophene Ring

-

Electrophilic Substitution: The electron-rich thiophene undergoes sulfonation, nitration, or halogenation at the 4- or 5-positions .

-

π–π Stacking: Interactions with aromatic residues in biological targets (e.g., enzymes, receptors) .

Applications in Medicinal Chemistry

Structural analogs of this compound exhibit antidepressant and neuropharmacological activity. For instance, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol demonstrated serotonin-norepinephrine reuptake inhibition in preclinical studies, akin to duloxetine . Key applications include:

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

-

The branched alkylamine chain mimics the pharmacophore of duloxetine, a known SNRI .

-

In silico docking studies suggest high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) .

Antibacterial Agents

-

Thiophene derivatives exhibit activity against Gram-positive bacteria via membrane disruption.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume